molecular formula C11H10ClNO B372559 4-Chloro-3-ethoxyisoquinoline CAS No. 66729-01-9

4-Chloro-3-ethoxyisoquinoline

Cat. No.: B372559
CAS No.: 66729-01-9
M. Wt: 207.65g/mol
InChI Key: VZXWTCVKKNGMMC-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethoxyisoquinoline can be achieved through several methods. One common approach involves the reaction of 4-chloroisoquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted isoquinolines.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions result in tetrahydroisoquinoline derivatives.

Scientific Research Applications

4-Chloro-3-ethoxyisoquinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The isoquinoline ring system can participate in π-π interactions and hydrogen bonding, contributing to its overall mechanism of action.

Comparison with Similar Compounds

    4-Chloroisoquinoline: Lacks the ethoxy group, which may affect its reactivity and applications.

    3-Ethoxyisoquinoline:

    4-Chloro-3-methoxyisoquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness: 4-Chloro-3-ethoxyisoquinoline is unique due to the presence of both chloro and ethoxy substituents, which provide a distinct combination of reactivity and potential applications. The chloro group allows for various substitution reactions, while the ethoxy group can undergo oxidation or reduction, making this compound versatile in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-chloro-3-ethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXWTCVKKNGMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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